2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 193.20 g/mol. This compound is categorized as a cyclopropane derivative featuring a hydroxymethyl group and a pyridine ring. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is identified by the CAS number 1551215-23-6. It falls under the classification of carboxylic acids, specifically those containing a cyclopropane structure. The presence of both hydroxymethyl and pyridine functionalities suggests its relevance in various chemical reactions and biological activities.
The synthesis of 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are essential for monitoring the progress and confirming the structure of intermediates and final products.
The molecular structure of 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid features:
The structural representation can be depicted using various formats such as SMILES or InChI:
C1CC(C1)(C(=O)O)C(C2=CC=NC=C2)=O
XYZ123456789
These representations facilitate computational modeling and further chemical analysis.
The compound can participate in various chemical reactions, including:
Reactivity patterns are influenced by the electronic properties of the functional groups present. For instance, the electron-withdrawing nature of the carboxylic acid enhances the electrophilicity of adjacent carbons, facilitating further reactions.
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit activity through:
Research into related compounds suggests potential interactions with receptors involved in neuropharmacology, possibly influencing pathways associated with mood regulation or cognitive function.
2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid has potential applications in:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4